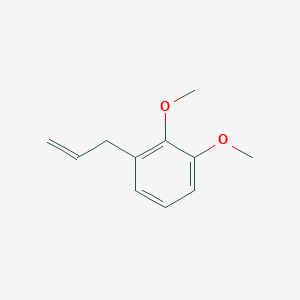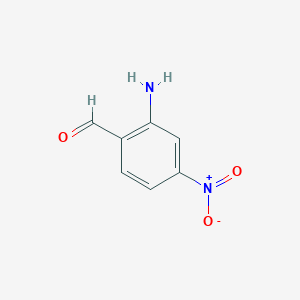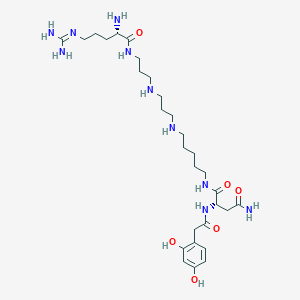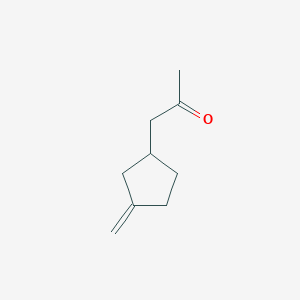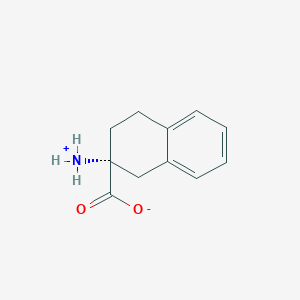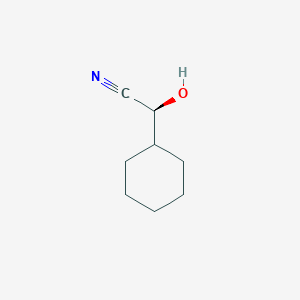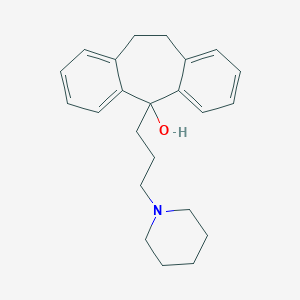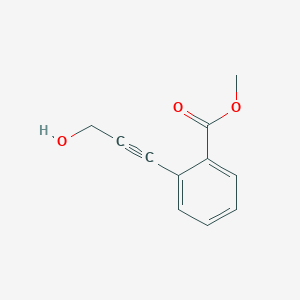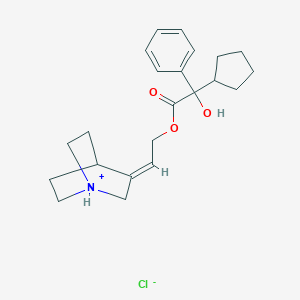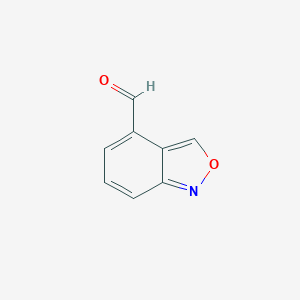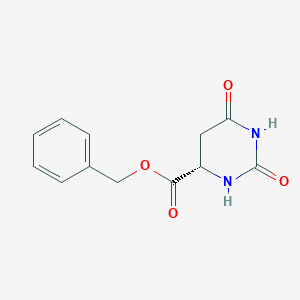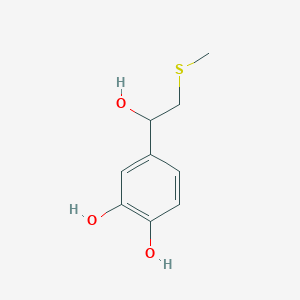
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol, also known as MTE, is a natural compound found in various plants such as olive leaves, olive oil, and wine. It has gained significant attention in the scientific community due to its potential health benefits. MTE is a polyphenol with antioxidant and anti-inflammatory properties and has been studied for its potential use in various diseases.
作用機序
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol exerts its biological effects through various mechanisms. It can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can also modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can inhibit the activity of enzymes involved in the production of inflammatory mediators.
生化学的および生理学的効果
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have various biochemical and physiological effects. It can improve lipid metabolism, reduce blood pressure, and improve glucose tolerance. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can also protect against oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from tyrosol, which is abundant in olive oil. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has also been shown to have low toxicity and can be used at relatively high concentrations without adverse effects. However, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be unstable in certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research on 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol. One area of interest is its potential use in cancer treatment. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have anticancer effects in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its mechanism of action and potential therapeutic benefits. Another area of interest is its use as a natural preservative in food and cosmetics. Further studies are needed to determine its effectiveness and safety in these applications.
Conclusion:
In conclusion, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol is a natural compound with potential health benefits. It has been extensively studied for its antioxidant and anti-inflammatory properties and has shown promise for use in various diseases. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be synthesized from tyrosol, which is abundant in olive oil, and has several advantages for lab experiments. However, further studies are needed to determine its efficacy and safety in humans and its potential use in various applications.
合成法
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be synthesized from tyrosol, which is a natural phenolic compound found in olive oil. Tyrosol can be extracted from olive oil and then converted into 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol through a series of chemical reactions. The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been optimized to obtain high yields and purity.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been extensively studied for its potential use in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation, two key factors in many diseases. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has also been studied for its potential use as a natural preservative in food and cosmetics.
特性
CAS番号 |
104692-99-1 |
|---|---|
製品名 |
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol |
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC名 |
4-(1-hydroxy-2-methylsulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9-12H,5H2,1H3 |
InChIキー |
GDDBGNBZWLZKEN-UHFFFAOYSA-N |
SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
正規SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
同義語 |
1,2-Benzenediol, 4-[1-hydroxy-2-(methylthio)ethyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
